2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21ClN2O6 and its molecular weight is 504.92. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Different Spatial Orientations and Anion Coordination
Amide derivatives, such as N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique spatial orientations affecting their interaction with anions. These orientations, ranging from tweezer-like geometries to S-shaped configurations, are crucial in forming complex structures through weak interactions like C–H⋯π and C–H⋯O. Such properties are significant in understanding molecular assembly and designing molecules with specific interaction capabilities (Kalita & Baruah, 2010).
Co-crystals Formation and Structural Studies
Co-crystals involving quinoline derivatives with amide bonds demonstrate the versatility of these compounds in forming stable structures with aromatic diols. These co-crystals exhibit diverse structural arrangements, highlighting the potential of such compounds in material science and pharmaceutical formulation research (Karmakar et al., 2009).
Antimicrobial Applications
Some derivatives, particularly those involving the quinolin-8-ylamino group, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of such compounds in developing new antibacterial and antifungal agents, with specific derivatives showing promising activity against pathogenic microorganisms (Debnath & Ganguly, 2015).
Antitubercular Agents
Compounds such as 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition against Mycobacterium tuberculosis, including drug-resistant strains. Their activity, coupled with low toxicity and potential for prolonged protection against infection, highlights their significance in tuberculosis treatment research (Pissinate et al., 2016).
properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O6/c1-34-19-8-6-18(7-9-19)29-25(31)15-30-14-21(26(32)16-2-4-17(28)5-3-16)27(33)20-12-23-24(13-22(20)30)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUWKFAVSZVIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
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